Regiochemical Differentiation: Furan-2-yl vs Furan-3-yl Substitution on Physicochemical Profile
The target compound, with a furan-2-yl group, exhibits distinct physicochemical properties from its furan-3-yl regioisomer, [4-(furan-3-yl)quinolin-7-yl]methanol (CAS: 168154-44-7). While both share an identical molecular weight (225.24 g/mol) and formula (C14H11NO2), the difference in connectivity leads to variations in key drug-likeness parameters. The furan-3-yl regioisomer has a reported computed XlogP of 2 and features 3 hydrogen bond acceptors [1]. In contrast, the furan-2-yl isomer, where the oxygen atom is adjacent to the point of attachment, presents a different electronic distribution, which can significantly influence target binding affinity and metabolic stability. This subtle structural change is a critical SAR (Structure-Activity Relationship) parameter in optimizing lead compounds [2].
| Evidence Dimension | Physicochemical properties (connectivity and computed drug-likeness) |
|---|---|
| Target Compound Data | [4-(furan-2-yl)quinolin-7-yl]methanol. Molecular Formula: C14H11NO2. Isomeric form with oxygen adjacent to the quinoline attachment point. |
| Comparator Or Baseline | [4-(furan-3-yl)quinolin-7-yl]methanol (CAS: 168154-44-7). Molecular Formula: C14H11NO2. XlogP: 2, H-bond acceptors: 3. |
| Quantified Difference | Regioisomeric structural variation leading to different electronic properties and computed H-bond acceptor count (2 vs 3 in other analogs) . |
| Conditions | In silico analysis of molecular properties |
Why This Matters
For procurement decisions in lead optimization, selecting the correct furanyl regioisomer is crucial as it directly impacts the compound's pharmacokinetic profile and biological target engagement, a difference that is not reflected in simple molecular formula or weight comparisons.
- [1] BaseChem. 4-Furan-3-yl-7-hydroxymethylquinoline, Computed Properties. XlogP: 2, H-bond acceptors: 3. View Source
- [2] M. Kuczak, W. Cieślik, R. Musioł, A. Mrozek-Wilczkiewicz. Structure-antitumour activity relationship analysis on C4-substituted quinolines. Scientific Reports, 2024. View Source
